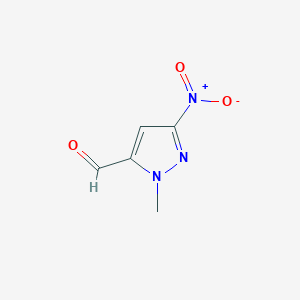
1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C5H5N3O3 and its molecular weight is 155.113. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of various pyrazole derivatives, including compounds related to 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde, has been a subject of research. These compounds are synthesized for their structural analysis, which provides insights into their molecular configurations and interactions (Xu & Shi, 2011).
- Detailed structural analysis of similar pyrazole derivatives has been conducted using techniques like X-ray crystallography, revealing insights into the molecular arrangement and potential chemical properties (Attaryan et al., 2012).
Biological and Medicinal Chemistry
- Research has been focused on synthesizing new compounds from pyrazole derivatives for biological applications, such as antimicrobial properties. These studies involve the exploration of the chemical synthesis process and the potential biological activities of the synthesized compounds (Prasath et al., 2015).
- The investigation of pyrazole derivatives in the field of medicinal chemistry includes the synthesis of compounds with potential as antimicrobial agents. This involves characterizing the molecular structure of these derivatives and evaluating their biological activities (Bhat et al., 2016).
Spectroscopic and Computational Studies
- There has been significant interest in studying the spectroscopic properties of pyrazole derivatives. These studies include Raman, IR, and NMR spectroscopy to understand the molecular vibrations and structure of these compounds (Bahgat & El‐Emary, 2013).
- Computational methods like Density Functional Theory (DFT) have been employed to predict and analyze the molecular structure and properties of pyrazole derivatives, complementing experimental spectroscopic data (El-Naggar et al., 2020).
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde are currently unknown . The compound’s structure suggests potential involvement in pathways related to nitro group reduction and aldehyde metabolism, but this requires further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets.
Future Directions
Pyrazoles, including 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .
Properties
IUPAC Name |
2-methyl-5-nitropyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-4(3-9)2-5(6-7)8(10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJYQKUBWBHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)
![3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride](/img/structure/B2483297.png)
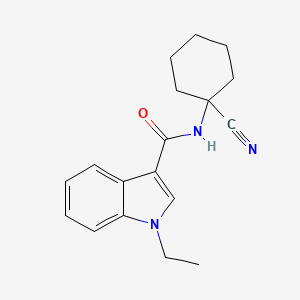
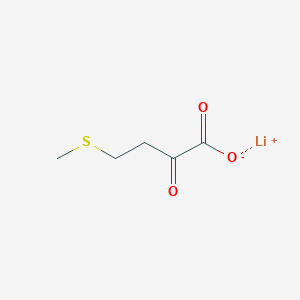

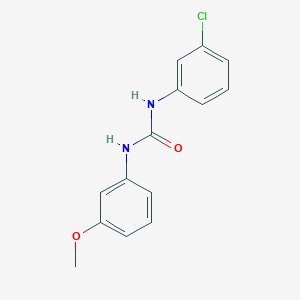
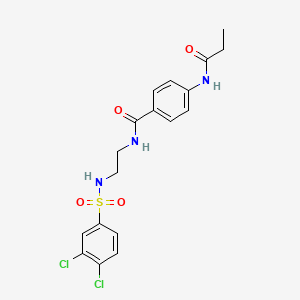
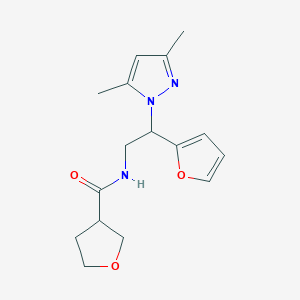
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2483312.png)
![(E)-N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2483313.png)
![2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile](/img/structure/B2483314.png)


![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/no-structure.png)
